molecular formula C24H30N2O3 B2718405 2-(4-(tert-butyl)phenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946220-62-8

2-(4-(tert-butyl)phenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2718405
CAS RN: 946220-62-8
M. Wt: 394.515
InChI Key: FKCKPUODOGJBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(tert-butyl)phenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.515. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Oxidation and Potential Applications

Electrochemical Oxidation Studies : Research into structurally related compounds, such as 2,4,6-tri-tert-butylphenol, has investigated electrochemical oxidation processes. These studies have implications for understanding the oxidative stability and potential applications of similar compounds in materials science and chemical synthesis. The electrochemical behavior of phenol derivatives is crucial for developing advanced materials with specific oxidation resistance or redox-active properties (Richards, Whitson, & Evans, 1975).

Alzheimer’s Disease Treatment

Alzheimer’s Disease and Cholinesterase Inhibition : Investigations into the synthesis of new hybrids of 4-amino-2,3-polymethylenequinoline with butylated hydroxytoluene derivatives have shown potential as multifunctional agents for Alzheimer’s disease treatment. These compounds, which share structural motifs with 2-(4-(tert-butyl)phenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, have demonstrated potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting possible research applications in neurodegenerative disease treatment (Makhaeva et al., 2020).

Structural and Inclusion Compound Studies

Structural Analysis and Inclusion Compounds : The structural aspects of amide-containing isoquinoline derivatives have been explored, providing insights into the formation of gels and crystalline salts. These findings are pertinent to understanding the molecular interactions and crystalline structures of similar compounds, which could have implications in materials science, specifically in the design of novel materials with tailored physical properties (Karmakar, Sarma, & Baruah, 2007).

Advanced Material Applications

Synthesis and Properties of Hindered Phenols : The synthesis of sterically hindered phenols based on heteroaromatic scaffolds, similar to the core structure of the compound of interest, highlights the potential applications of these compounds in designing antioxidants and materials with specific optoelectronic properties. Such compounds could find applications in organic electronics, photovoltaics, and as stabilizers in various industrial products (Gibadullina et al., 2017).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-5-14-26-21-12-9-19(15-17(21)6-13-23(26)28)25-22(27)16-29-20-10-7-18(8-11-20)24(2,3)4/h7-12,15H,5-6,13-14,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCKPUODOGJBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-butyl)phenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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